molecular formula C11H10N2O2 B1321425 Ethyl Quinoxaline-6-carboxylate CAS No. 6924-72-7

Ethyl Quinoxaline-6-carboxylate

Cat. No.: B1321425
CAS No.: 6924-72-7
M. Wt: 202.21 g/mol
InChI Key: KGGWBCOZLWDYSQ-UHFFFAOYSA-N
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Description

Ethyl Quinoxaline-6-carboxylate is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. The structure of this compound consists of a quinoxaline ring with an ethyl ester group attached to the 6th position.

Scientific Research Applications

Ethyl Quinoxaline-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Research has shown its potential in developing treatments for diseases such as tuberculosis and malaria.

    Industry: It is used in the production of dyes, fluorescent materials, and organic semiconductors.

Safety and Hazards

Ethyl Quinoxaline-6-carboxylate may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only outdoors or in a well-ventilated area, and breathing its dust or fumes should be avoided .

Future Directions

Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .

Biochemical Analysis

Biochemical Properties

Ethyl Quinoxaline-6-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as quinoxaline oxidoreductase, which catalyzes the reduction of quinoxaline derivatives. This interaction is crucial for the compound’s role in redox reactions, where it acts as an electron acceptor. Additionally, this compound can bind to proteins involved in cellular signaling pathways, influencing their activity and stability .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation. Studies have also indicated that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, the compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to altered cellular functions. Additionally, this compound can interact with transcription factors, influencing gene expression and subsequently affecting protein synthesis. These molecular interactions are critical for the compound’s biological activity and therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At high doses, this compound can induce toxicity, leading to adverse effects such as liver damage and oxidative stress. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to redox reactions and cellular respiration. The compound interacts with enzymes such as quinoxaline oxidoreductase, which plays a role in its metabolism. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle. These interactions can lead to changes in metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to membrane transporters, facilitating its uptake into cells. Once inside the cell, this compound can interact with intracellular binding proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and its ability to reach target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the mitochondria and nucleus. This localization is mediated by targeting signals and post-translational modifications that direct this compound to these compartments. In the mitochondria, the compound can influence cellular respiration and energy production, while in the nucleus, it can affect gene expression and DNA repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl Quinoxaline-6-carboxylate can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with diethyl oxalate under reflux conditions. The reaction typically takes place in an ethanol solvent, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs green chemistry principles to minimize environmental impact. Catalysts such as titanium silicate or phosphate-based heterogeneous catalysts are used to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl Quinoxaline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.

Major Products

    Oxidation: Quinoxaline-6-carboxylic acid.

    Reduction: Quinoxaline-6-methanol.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • Quinoxaline-6-carboxylic acid
  • Quinoxaline-6-methanol
  • Quinoxaline-6-thiol

Uniqueness

Ethyl Quinoxaline-6-carboxylate is unique due to its ethyl ester group, which imparts distinct chemical properties and reactivity. This functional group allows for versatile modifications, making it a valuable intermediate in the synthesis of various quinoxaline derivatives.

Properties

IUPAC Name

ethyl quinoxaline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)8-3-4-9-10(7-8)13-6-5-12-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGWBCOZLWDYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617766
Record name Ethyl quinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6924-72-7
Record name Ethyl 6-quinoxalinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6924-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl quinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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